Enhanced Lipophilicity and Calculated Permeability vs. Unsubstituted Benzylideneacetone
The meta-chloro substitution in 4-(3-chlorophenyl)but-3-en-2-one significantly increases its calculated lipophilicity (XLogP3) compared to the unsubstituted parent compound, benzylideneacetone (4-phenylbut-3-en-2-one). This difference is quantifiable via computed physicochemical properties, which are critical for predicting membrane permeability and oral bioavailability [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Benzylideneacetone (4-phenylbut-3-en-2-one): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.6 (a 1.33-fold increase in predicted lipophilicity) |
| Conditions | In silico calculation using XLogP3 3.0 algorithm (PubChem release 2025.04.14) [1]. |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane diffusion, a key determinant of cellular uptake and bioavailability in early drug discovery, making the chlorinated analog a more promising starting point for lead optimization than the parent compound.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 5373975, (E)-4-(3-Chloro-phenyl)-but-3-en-2-one. Accessed Apr. 23, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 637759, Benzylideneacetone. Accessed Apr. 23, 2026. View Source
